molecular formula C13H19NO B1581920 1-Phenethylpiperidin-4-ol CAS No. 3518-76-1

1-Phenethylpiperidin-4-ol

Cat. No. B1581920
CAS RN: 3518-76-1
M. Wt: 205.3 g/mol
InChI Key: KYGMSTKBHJVPJK-UHFFFAOYSA-N
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Description

1-Phenethylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 . The IUPAC name for this compound is 1-(2-phenylethyl)-4-piperidinol . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Sigma Receptor Ligands

1-Phenethylpiperidin-4-ol and related compounds have been studied for their affinity towards sigma receptors. Maeda et al. (2002) found that phenethylpiperidines tend to favor sigma-1 receptors. This research suggests potential applications in developing selective sigma-2 ligands based on the phenylpropylamine pharmacophore (Maeda et al., 2002).

Polymers for Drug Delivery

Research by Lynn and Langer (2000) on poly(β-aminoesters) synthesized using piperazine and related compounds has implications for developing drug delivery systems. These polymers demonstrated non-cytotoxicity and potential as synthetic transfection vectors (Lynn & Langer, 2000).

Dopaminergic Ligands

Penjišević et al. (2016) synthesized compounds related to this compound for mapping the dopamine D2 receptor. This research contributes to understanding dopaminergic ligands' interaction with the D2DAR, which is crucial for developing drugs targeting dopamine-related disorders (Penjišević et al., 2016).

Synthesis of Piperidinols

Scheunemann et al. (2011) investigated nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines, leading to the synthesis of 3-amino-piperidin-4-ols. This research offers insights into efficient synthesis methods for piperidinols, which are valuable in medicinal chemistry (Scheunemann et al., 2011).

Fluorescent Sensor Development

Yadav and Singh (2018) designed compounds using 2-mercaptopyrimidin-4-ol derivatives for detecting aluminum ions. These compounds demonstrated potential as fluorescent sensors for metal ions, highlighting the applicability of this compound derivatives in developing sensitive chemical sensors (Yadav & Singh, 2018).

Molecular Docking and Computational Studies

Sasitha and John (2021) conducted design, docking, and DFT investigations on 2,6-diphenyl piperidin-4-one derivatives, including compounds similar to this compound. This research is crucial for identifying new compounds with active properties against specific proteins, demonstrating the role of computational methods in drug discovery (Sasitha & John, 2021).

Safety and Hazards

The safety information available indicates that 1-Phenethylpiperidin-4-ol may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

While specific future directions for 1-Phenethylpiperidin-4-ol are not mentioned in the retrieved data, it’s worth noting that research into synthetic opioids and their analogues is ongoing. For instance, acryloylfentanyl, a close structural analogue of fentanyl, emerged on the illicit drug market in 2016 . Research into these substances may help identify potential public health risks and develop effective responses .

Mechanism of Action

Target of Action

1-Phenethylpiperidin-4-ol is a synthetic opioid and a close structural analogue of fentanyl . Opioids primarily target the opioid receptors in the central nervous system. These receptors play a crucial role in pain management and general anesthesia .

Mode of Action

As an opioid, this compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. This interaction results in the inhibition of the transmission of pain signals, thereby producing analgesic effects .

Biochemical Pathways

It is known that opioids generally affect the release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and mood regulation .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily analgesic, due to its interaction with the opioid receptors. This can result in decreased consciousness, miosis, and respiratory depression .

properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGMSTKBHJVPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188669
Record name 1-Phenethylpiperidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3518-76-1
Record name 1-(2-Phenylethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3518-76-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenethylpiperidin-4-ol
Source ChemIDplus
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Record name 1-Phenethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenethylpiperidin-4-ol
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Record name 1-PHENETHYLPIPERIDIN-4-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the substituents on the piperidine ring in 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol?

A1: The research paper states that the piperidine ring adopts a chair conformation with the carbonyl and hydroxy substituents in a cis configuration. [] This means both the carbonyl and hydroxy groups are oriented on the same side of the piperidine ring. Additionally, the two chlorobenzene rings are not coplanar, exhibiting a dihedral angle of 24.3° between them. []

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